molecular formula C16H19ClN2O3 B11118778 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide

Cat. No.: B11118778
M. Wt: 322.78 g/mol
InChI Key: CEHNPBMOUDZDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Substitution Reactions: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Coupling with Phenoxyacetic Acid: The final step involves coupling the oxazole derivative with 2-(2-chloro-5-methylphenoxy)acetic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups on the compound.

    Reduction: Reduction reactions can be used to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide has various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Agriculture: Possible application as a pesticide or herbicide.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenoxy)acetamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide

InChI

InChI=1S/C16H19ClN2O3/c1-10-5-6-11(17)12(7-10)21-9-15(20)18-14-8-13(22-19-14)16(2,3)4/h5-8H,9H2,1-4H3,(H,18,19,20)

InChI Key

CEHNPBMOUDZDTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NOC(=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.